molecular formula C16H12N2O2 B2548289 3-Methyl-2-phenylquinoxaline-6-carboxylic acid CAS No. 90833-78-6

3-Methyl-2-phenylquinoxaline-6-carboxylic acid

Cat. No. B2548289
M. Wt: 264.284
InChI Key: HFIKXJHFFUAPGD-UHFFFAOYSA-N
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Patent
US09370522B2

Procedure details

A solution of methyl 3-methyl-2-phenylquinoxaline-6-carboxylate (90 mg, 0.32 mmol, 1.00 equiv) and LiOH (20.7 mg, 0.90 mmol, 5.00 equiv) in 1,4-dioxane/H2O (9/3 mL) was placed in a 50-mL round-bottom flask and allowed to react, with stirring, for 1 hr while the temperature was maintained at reflux in an oil bath. The resulting mixture was concentrated under vacuum, and the pH adjusted to 4 with HCl (1M). The solids were collected by filtration and dried in an oven under reduced pressure, yielding 30 mg (33%) of 3-methyl-2-phenylquinoxaline-6-carboxylic acid as a white solid.
Name
methyl 3-methyl-2-phenylquinoxaline-6-carboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
20.7 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([C:12]([O:14]C)=[O:13])=[CH:7][CH:6]=2.[Li+].[OH-]>O1CCOCC1.O>[CH3:1][C:2]1[C:3]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=2 |f:1.2,3.4|

Inputs

Step One
Name
methyl 3-methyl-2-phenylquinoxaline-6-carboxylate
Quantity
90 mg
Type
reactant
Smiles
CC=1C(=NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1
Name
Quantity
20.7 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 1 hr while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in an oil bath
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in an oven under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=NC2=CC=C(C=C2N1)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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